3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a 4-chlorophenyl group, a prop-2-enoyl moiety, and a methoxy group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one typically involves the condensation of 4-chlorobenzaldehyde with 7-methoxycoumarin in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate
- N-[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide
Uniqueness
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one is unique due to its specific structural features, such as the presence of a methoxy group at the 7-position of the chromen-2-one core and the 4-chlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-23-15-8-5-13-10-16(19(22)24-18(13)11-15)17(21)9-4-12-2-6-14(20)7-3-12/h2-11H,1H3/b9-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRZVHVFLAZHHQ-RUDMXATFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.